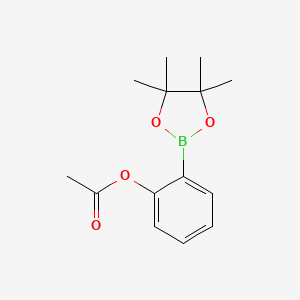
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
説明
This compound, also known as (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, is a chemical substance with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . Its primary use is as a reagent and catalyst in organic synthesis . It is often used in platinum-catalyzed Suzuki coupling reactions to synthesize various types of organic compounds, such as heterocyclic compounds and drug molecules .
Chemical Reactions Analysis
This compound is often used in platinum-catalyzed Suzuki coupling reactions to synthesize various types of organic compounds . It may also be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound is a colorless oily substance at room temperature . It has a boiling point of 43 °C/50 mmHg and a refractive index of 1.40 . It has a molecular weight of 127.98 .科学的研究の応用
Application in Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis
- Field : Chemistry
- Summary : This compound has been used in the synthesis of two phenylboronic ester derivatives, which were then analyzed using quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction .
- Methods : The compounds were synthesized and their single crystals grown from hexane and petroleum ether. The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results : The study revealed some physical and chemical properties of the compounds .
Application in Synthesis of Diaryl Derivatives
- Field : Biochemistry
- Summary : “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators .
- Methods : The compound was synthesized by the Miyaura borylation and sulfonylation reactions .
- Results : The synthesized compound showed high chemical stability, as indicated by a substantial energy gap between HOMO and LUMO orbits .
Application in Synthesis of Novel Copolymers
- Field : Polymer Chemistry
- Summary : This compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
- Methods : Specific methods of application or experimental procedures were not provided in the source .
- Results : Specific results or outcomes were not provided in the source .
Application in Synthesis of Trimethyl Silane Derivatives
- Field : Organic Chemistry
- Summary : This compound is used in the synthesis of trimethyl silane derivatives .
- Methods : Specific methods of application or experimental procedures were not provided in the source .
- Results : Specific results or outcomes were not provided in the source .
Application in Synthesis of Conjugated Copolymers
- Field : Polymer Chemistry
- Summary : This compound is used in the synthesis of conjugated copolymers .
- Methods : Specific methods of application or experimental procedures were not provided in the source .
- Results : Specific results or outcomes were not provided in the source .
Application in Synthesis of Benzothiadiazole and Electron-rich Arene Units
- Field : Polymer Chemistry
- Summary : This compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
- Methods : Specific methods of application or experimental procedures were not provided in the source .
- Results : Specific results or outcomes were not provided in the source .
Safety And Hazards
特性
IUPAC Name |
[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-10(16)17-12-9-7-6-8-11(12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBOKXXUJHAZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378827 | |
| Record name | 2-Acetoxyphenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
CAS RN |
480424-68-8 | |
| Record name | 2-Acetoxyphenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetoxybenzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



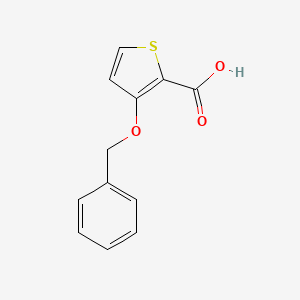
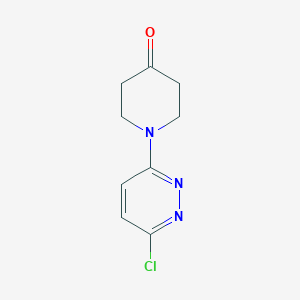
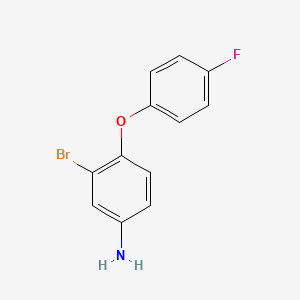
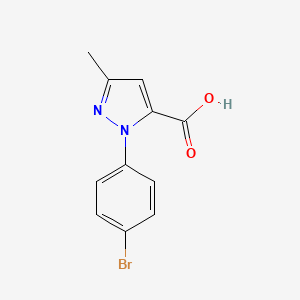
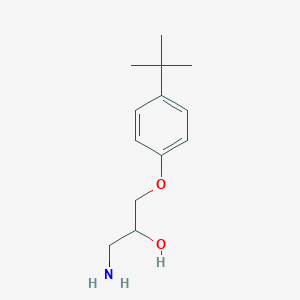
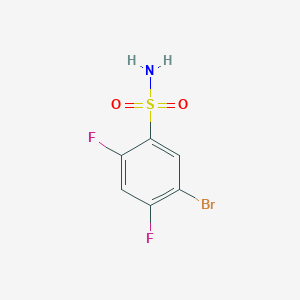
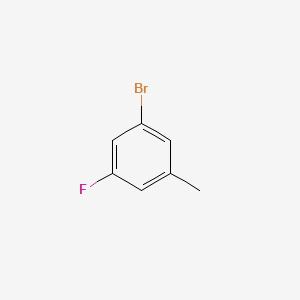
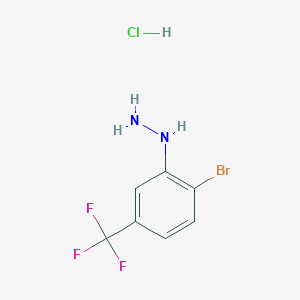
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
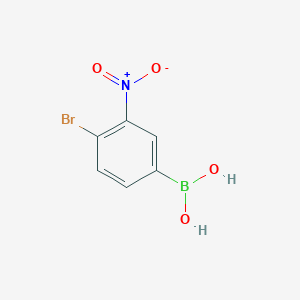
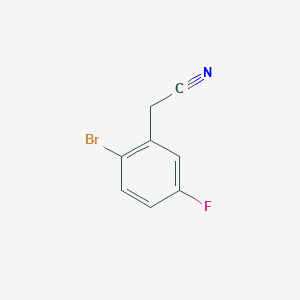
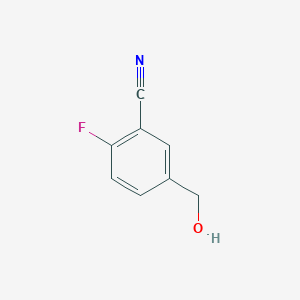
![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)